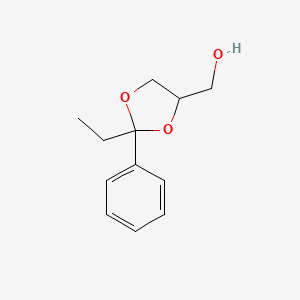
2-Ethyl-2-phenyl-1,3-dioxolane-4-methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dioxolane-4-methanol, 2-ethyl-2-phenyl- is an organic compound belonging to the class of dioxolanes Dioxolanes are heterocyclic acetals that contain a five-membered ring with two oxygen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,3-Dioxolane-4-methanol, 2-ethyl-2-phenyl- can be synthesized through the acetalization of aldehydes or ketalization of ketones with ethylene glycol in the presence of a Brönsted or Lewis acid catalyst . Common catalysts include toluenesulfonic acid, which is used in refluxing toluene to continuously remove water from the reaction mixture . Other methods involve the use of orthoesters or molecular sieves for effective water removal .
Industrial Production Methods: Industrial production of 1,3-dioxolanes typically involves large-scale acetalization or ketalization processes. These methods are optimized for high yield and purity, often employing continuous flow reactors and advanced separation techniques to isolate the desired product .
Analyse Des Réactions Chimiques
Types of Reactions: 1,3-Dioxolane-4-methanol, 2-ethyl-2-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄).
Substitution: Nucleophilic substitution reactions can occur with reagents like organolithium (RLi) or Grignard reagents (RMgX).
Common Reagents and Conditions:
Oxidation: KMnO₄ in aqueous solution or OsO₄ in organic solvents.
Reduction: H₂/Ni or H₂/Rh under high pressure, or LiAlH₄ in dry ether.
Substitution: RLi or RMgX in anhydrous conditions.
Major Products:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted dioxolane derivatives.
Applications De Recherche Scientifique
1,3-Dioxolane-4-methanol, 2-ethyl-2-phenyl- has diverse applications in scientific research:
Chemistry: Used as a protecting group for carbonyl compounds during synthetic transformations.
Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules.
Medicine: Explored for its role in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of polymers, rubber goods, and paint materials.
Mécanisme D'action
The mechanism of action of 1,3-dioxolane-4-methanol, 2-ethyl-2-phenyl- involves its ability to form stable cyclic acetals or ketals. This stability allows it to protect sensitive functional groups during chemical reactions. The compound interacts with molecular targets through hydrogen bonding and van der Waals interactions, stabilizing reactive intermediates and facilitating desired transformations .
Comparaison Avec Des Composés Similaires
1,3-Dioxane: Another heterocyclic acetal with a six-membered ring containing two oxygen atoms.
2,2-Dimethyl-1,3-dioxolane-4-methanol: A structurally similar compound with different substituents.
Uniqueness: 1,3-Dioxolane-4-methanol, 2-ethyl-2-phenyl- is unique due to its specific substituents, which impart distinct chemical properties and reactivity. Its ability to form stable cyclic structures makes it valuable in protecting group chemistry and various industrial applications .
Propriétés
Numéro CAS |
1135-70-2 |
|---|---|
Formule moléculaire |
C12H16O3 |
Poids moléculaire |
208.25 g/mol |
Nom IUPAC |
(2-ethyl-2-phenyl-1,3-dioxolan-4-yl)methanol |
InChI |
InChI=1S/C12H16O3/c1-2-12(10-6-4-3-5-7-10)14-9-11(8-13)15-12/h3-7,11,13H,2,8-9H2,1H3 |
Clé InChI |
MNDLRZFXJPXXCG-UHFFFAOYSA-N |
SMILES canonique |
CCC1(OCC(O1)CO)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


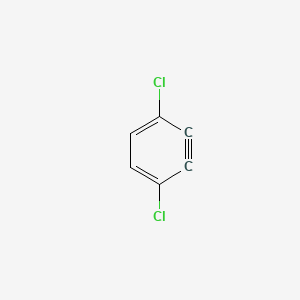
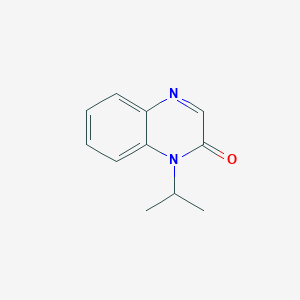
![1-[1-(4-Methoxyphenyl)-2-phenylethyl]-1-methylpiperidin-1-ium](/img/structure/B13997899.png)
![2-[[2-(2,3-Dichlorophenoxy)acetyl]amino]-4-methyl-pentanoic acid](/img/structure/B13997900.png)
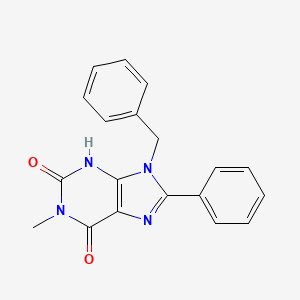

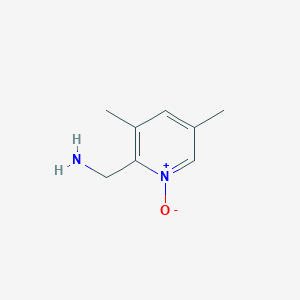
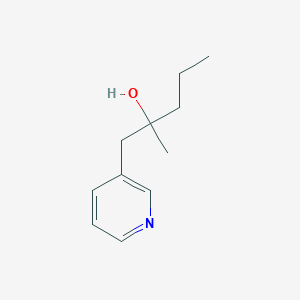
![3-bromo-N-[5-(3-bromopropanoylamino)pentyl]propanamide](/img/structure/B13997933.png)
![2-[(3,8-Dichlorophenanthridin-6-yl)amino]ethanol](/img/structure/B13997937.png)

![2-[[2-(2,3-Dichlorophenoxy)acetyl]amino]-4-methyl-pentanoic acid](/img/structure/B13997941.png)
![2-(2-amino-1H-benzo[d]imidazol-1-yl)-N-benzyl-5,6,7,8-tetrahydroquinazolin-4-amine](/img/structure/B13997944.png)

